molecular formula C15H16O4 B12516648 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- CAS No. 741261-06-3

2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-

Cat. No.: B12516648
CAS No.: 741261-06-3
M. Wt: 260.28 g/mol
InChI Key: DAARURPOCNTVJM-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-, also known as Suberosin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable coumarin derivative.

    Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized coumarin derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated, nitrated, or other substituted coumarin derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Used in the formulation of pharmaceuticals, cosmetics, and as a natural additive in food products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- involves several molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.

    Anticancer: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Scopoletin: 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, known for its anti-inflammatory and antioxidant properties.

    Herniarin: 7-methoxy-2H-1-benzopyran-2-one, used in traditional medicine for its antimicrobial effects.

    Esculetin: 6,7-dihydroxy-2H-1-benzopyran-2-one, known for its anticoagulant and anti-inflammatory activities.

Uniqueness

2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- is unique due to its specific prenylated structure, which enhances its biological activity and makes it a valuable compound for various applications in medicine and industry.

Properties

CAS No.

741261-06-3

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

6-hydroxy-7-methoxy-5-(3-methylbut-2-enyl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-9(2)4-5-11-10-6-7-14(16)19-12(10)8-13(18-3)15(11)17/h4,6-8,17H,5H2,1-3H3

InChI Key

DAARURPOCNTVJM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C=CC(=O)OC2=CC(=C1O)OC)C

Origin of Product

United States

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